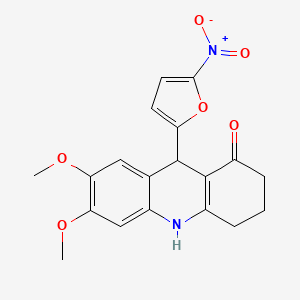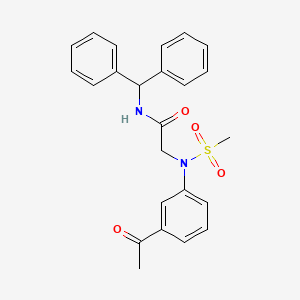![molecular formula C24H15Br2NO2 B12483535 1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483535.png)
1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-17-phenyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, typically starting with the preparation of the core pentacyclic structure. The reaction conditions often require the use of brominating agents to introduce the dibromo functionality. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with similar compounds such as:
- 1,8-Dibromo-17-(3-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2,6-dimethylphenyl)benzamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,8-Dibromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its specific dibromo and phenyl substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15Br2NO2 |
|---|---|
Molecular Weight |
509.2 g/mol |
IUPAC Name |
1,8-dibromo-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15Br2NO2/c25-23-15-10-4-5-11-16(15)24(26,18-13-7-6-12-17(18)23)20-19(23)21(28)27(22(20)29)14-8-2-1-3-9-14/h1-13,19-20H |
InChI Key |
IMYPCKILSCXHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483461.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B12483464.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B12483473.png)
![N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12483475.png)
![Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12483487.png)
![(3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12483488.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483497.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B12483499.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}propan-2-amine](/img/structure/B12483504.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12483509.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483514.png)
![N-(2-chloro-4-nitrophenyl)-N'-[4-(dimethylamino)benzyl]ethane-1,2-diamine](/img/structure/B12483530.png)

